molecular formula C28H14Cl4N4O3S4 B2571370 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 392251-84-2

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No. B2571370
CAS RN: 392251-84-2
M. Wt: 724.49
InChI Key: ZLXKJUMKGAZGFL-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a useful research compound. Its molecular formula is C28H14Cl4N4O3S4 and its molecular weight is 724.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

  • Synthesis for Antimicrobial Activity: Compounds similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal strains, some showing higher efficacy than reference drugs (Bikobo et al., 2017).

Anticancer Activity

  • Design and Evaluation for Anticancer Properties: Similar compounds have been designed and synthesized to test their anticancer activity. They have been evaluated against various cancer cell lines, with some derivatives showing higher anticancer activities than reference drugs (Ravinaik et al., 2021).

Synthesis of Derivatives

  • Derivative Synthesis for Biological Activity: The synthesis of various derivatives of compounds like this compound has been conducted, showcasing a range of biological activities. These include antimicrobial, antifungal, and antituberculosis properties (Sharma et al., 2012).

Photophysical and Thermal Properties

  • Study of Physical Properties: Research has also been done on the photophysical and thermal properties of similar compounds. These studies are crucial for understanding the stability and behavior of these compounds in different environments (Padalkar et al., 2014).

Antileukemic Agents

  • Evaluation as Antileukemic Agents: Some derivatives have been evaluated for their in vitro activity as antileukemic agents, showing selective cytotoxicity against tumor cell lines (Brém et al., 2017).

Diuretic Activity

  • In Vivo Diuretic Activity Studies: Research includes synthesis and in vivo testing for diuretic activity. Certain derivatives have shown promise as diuretic agents (Yar & Ansari, 2009).

Docking Studies

  • Molecular Docking Studies: Some studies involve molecular docking to predict the interaction and behavior of these compounds at the molecular level. This can provide insights into potential therapeutic applications (Talupur et al., 2021).

Spectroscopic Properties and Antipathogenic Activity

  • Spectroscopic Analysis for Antipathogenic Activity: The spectroscopic properties of similar compounds have been characterized, and their antipathogenic activities have been evaluated. This includes activity against bacterial cells in free and adherent states (Limban et al., 2011).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14Cl4N4O3S4/c29-21-9-17(23(31)42-21)19-11-40-27(33-19)35-25(37)13-1-5-15(6-2-13)39-16-7-3-14(4-8-16)26(38)36-28-34-20(12-41-28)18-10-22(30)43-24(18)32/h1-12H,(H,33,35,37)(H,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXKJUMKGAZGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=C(SC(=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14Cl4N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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